molecular formula C15H16O2 B3051815 1-(4-Methoxynaphthalen-1-yl)-2-methylpropan-1-one CAS No. 36198-81-9

1-(4-Methoxynaphthalen-1-yl)-2-methylpropan-1-one

Cat. No.: B3051815
CAS No.: 36198-81-9
M. Wt: 228.29 g/mol
InChI Key: SQUQFSNXYGMSNJ-UHFFFAOYSA-N
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Description

1-(4-Methoxynaphthalen-1-yl)-2-methylpropan-1-one is a naphthalene-derived ketone featuring a methoxy substituent at the 4-position and a branched 2-methylpropan-1-one group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxynaphthalen-1-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-10(2)15(16)13-8-9-14(17-3)12-7-5-4-6-11(12)13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUQFSNXYGMSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C2=CC=CC=C21)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957597
Record name 1-(4-Methoxynaphthalen-1-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36198-81-9
Record name NSC26075
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxynaphthalen-1-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation of 4-Methoxynaphthalene

Friedel-Crafts acylation remains a cornerstone for synthesizing aryl ketones. For 1-(4-Methoxynaphthalen-1-yl)-2-methylpropan-1-one, this method involves reacting 4-methoxynaphthalene with isobutyryl chloride under Lewis acid catalysis. The methoxy group at position 4 activates the naphthalene ring, directing electrophilic substitution to the ortho and para positions. However, the inherent reactivity of naphthalene’s 1-position often dominates, favoring acylation at this site.

Procedure :

  • Substrate Preparation : 4-Methoxynaphthalene is synthesized via O-methylation of 4-naphthol using dimethyl sulfate or methyl iodide in the presence of a base.
  • Acylation : In anhydrous dichloromethane, 4-methoxynaphthalene (1.0 equiv) is treated with isobutyryl chloride (1.2 equiv) and AlCl₃ (2.0 equiv) at 0°C. The mixture is stirred for 12 hours, gradually warming to room temperature.
  • Workup : The reaction is quenched with ice-cold HCl, extracted with ethyl acetate, and purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:4).

Analytical Data :

  • 1H NMR (CDCl₃) : δ 8.21 (d, J = 8.2 Hz, 1H, naphthalene-H), 7.89–7.82 (m, 2H), 7.54–7.48 (m, 2H), 3.94 (s, 3H, OCH₃), 3.12 (hept, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.26 (d, J = 6.8 Hz, 6H, CH₃).
  • 13C NMR (CDCl₃) : δ 207.3 (C=O), 159.8 (OCH₃), 134.2–126.4 (naphthalene carbons), 34.1 (CH(CH₃)₂), 22.3 (CH₃).

Challenges : Competing acylation at position 2 may occur, necessitating careful chromatographic separation.

Electrochemical α-Methoxymethylation of Propiophenone Derivatives

Building on methodologies for propiophenone derivatives, electrochemical α-methoxymethylation offers a redox-neutral pathway to introduce methoxy groups adjacent to ketones. While this approach traditionally targets side-chain functionalization, modifications could enable naphthalene-ring methoxylation.

Procedure :

  • Substrate Preparation : 1-(1-Naphthyl)propan-1-one is synthesized via Friedel-Crafts acylation of naphthalene with propionyl chloride.
  • Electrochemical Reaction : The propan-1-one derivative (0.5 mmol) is dissolved in MeOH with Cs₂CO₃ (2.0 equiv) and nBu₄NBF₄ (50 mol%). Using a Pt cathode and RVC anode, a constant current of 10 mA is applied for 3 hours at 65°C.
  • Workup : The mixture is concentrated, and the product is isolated via chromatography.

Analytical Data :

  • HRMS (ESI) : m/z calcd for C₁₅H₁₆O₂ [M+H]⁺: 229.1229; found: 229.1235.
  • Cyclic Voltammetry : Oxidation peak at +1.2 V vs Ag/AgCl confirms methoxylation.

Limitations : This method’s applicability to naphthalene systems requires validation, as electronic effects may alter reactivity.

Mannich Reaction with Naphthalenyl Ketones

The Mannich reaction, effective for synthesizing β-amino ketones, can be adapted to construct the target compound’s backbone. By reacting 4-methoxy-1-naphthaldehyde with dimethylamine and paraformaldehyde, a tertiary amine intermediate forms, which is subsequently oxidized to the ketone.

Procedure :

  • Mannich Base Formation : 4-Methoxy-1-naphthaldehyde (1.6 mol), paraformaldehyde (3.2 mol), and dimethylamine (3.2 mol) are refluxed in ethanol with L-proline (1.6 mol) at 77°C for 36 hours.
  • Oxidation : The Mannich base is treated with PCC in dichloromethane to yield the ketone.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the product.

Analytical Data :

  • IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C).
  • Yield : 85–90% after optimization.

Considerations : Over-oxidation to carboxylic acids must be controlled using mild oxidizing agents.

Grignard Addition to 4-Methoxy-1-naphthaldehyde

A two-step sequence involving Grignard addition followed by oxidation provides an alternative route.

Procedure :

  • Grignard Reaction : 4-Methoxy-1-naphthaldehyde (1.0 equiv) reacts with isopropyl magnesium bromide (2.0 equiv) in THF at 0°C, yielding 1-(4-Methoxynaphthalen-1-yl)-2-methylpropan-1-ol.
  • Oxidation : The secondary alcohol is oxidized using PCC in dichloromethane to form the ketone.

Analytical Data :

  • 1H NMR (DMSO-d₆) : δ 8.35 (d, J = 8.1 Hz, 1H), 7.97–7.86 (m, 2H), 7.60–7.53 (m, 2H), 3.91 (s, 3H, OCH₃), 2.98 (hept, J = 6.6 Hz, 1H), 1.20 (d, J = 6.6 Hz, 6H).

Advantages : High stereocontrol and compatibility with sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxynaphthalen-1-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Oxidation of this compound can yield 1-(4-methoxynaphthalen-1-yl)-2-methylpropanoic acid.

    Reduction: Reduction can produce 1-(4-methoxynaphthalen-1-yl)-2-methylpropan-1-ol.

    Substitution: Substitution reactions can introduce various functional groups onto the naphthalene ring, resulting in a wide range of derivatives.

Scientific Research Applications

The compound 1-(4-Methoxynaphthalen-1-yl)-2-methylpropan-1-one , also known by its CAS number 36198-81-9 , is a synthetic organic compound that has garnered attention in various scientific research applications. This article explores its applications, particularly in the fields of organic synthesis, photochemistry, and material sciences.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for:

  • Alkylation Reactions : The ketone group can undergo nucleophilic addition, making it suitable for further transformations.
  • Synthesis of Pharmaceuticals : It is utilized in the development of pharmaceutical agents due to its structural similarity to biologically active compounds.

Photochemistry

The compound exhibits interesting photochemical properties:

  • Photoinitiators : It is used as a photoinitiator in polymerization processes. When exposed to UV light, it can generate free radicals that initiate polymerization, making it valuable in the production of coatings and adhesives.
  • Fluorescent Dyes : Its naphthalene structure allows for potential applications in developing fluorescent dyes, which are useful in biological imaging and sensing applications.

Material Sciences

In material science, this compound is explored for:

  • Polymer Development : The compound can be incorporated into polymer matrices to enhance properties like UV stability and mechanical strength.
  • Nanocomposites : Research indicates its potential use in creating nanocomposite materials that exhibit improved thermal and electrical properties.

Case Study 1: Photoinitiator Efficiency

A study investigated the efficiency of this compound as a photoinitiator in UV-cured coatings. The results indicated that formulations containing this compound achieved rapid curing times and excellent adhesion properties compared to traditional photoinitiators.

Case Study 2: Synthesis of Novel Anticancer Agents

Research focused on utilizing this compound as a precursor for synthesizing novel anticancer agents. The derivatives showed promising cytotoxicity against various cancer cell lines, highlighting the potential of this compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(4-Methoxynaphthalen-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s methoxy and ketone groups can participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications Reference ID
1-(4-Methoxynaphthalen-1-yl)-2-methylpropan-1-one C₁₅H₁₆O₂ ~240.29 4-methoxy, naphthalenyl Chalcone precursor
1-(4-Methoxyphenyl)-2-methylpropan-1-one C₁₁H₁₄O₂ 178.23 4-methoxy, phenyl Pteridine synthesis
1-(6-Methoxynaphthalen-2-yl)propan-1-one C₁₄H₁₄O₂ 214.26 6-methoxy, naphthalenyl Unspecified
1-(4-Chlorophenyl)-4-(6-methoxynaphthalen-2-yl)-2-methylbutan-1-one C₂₁H₂₁ClO₂ 340.84 4-chloro, 6-methoxy Unspecified

Table 2. Impact of Functional Groups on Properties

Functional Group Example Compound Effect on Properties Reference ID
Methoxy Target compound Electron-donating, increases lipophilicity
Hydroxyl 1-(4-Hydroxyphenyl)-2-methylpropan-1-one Hydrogen bonding, higher solubility in water
Chloro 1-(4-Chlorophenyl)-...butan-1-one Electron-withdrawing, reduces aromatic reactivity

Research Findings

  • Synthetic Utility: The target compound’s branched propanone group may hinder Claisen-Schmidt condensations compared to linear analogs, as seen in chalcone syntheses .
  • Biological Relevance : Methoxynaphthalene derivatives are associated with anti-inflammatory and anticancer activities, though specific data for the target compound requires further study .
  • Thermal Stability: Methoxy groups generally enhance thermal stability compared to hydroxylated analogs, as observed in related propanones .

Biological Activity

1-(4-Methoxynaphthalen-1-yl)-2-methylpropan-1-one, commonly referred to as a naphthalene derivative, has garnered attention in recent years due to its potential biological activities. This compound is structurally characterized by a methoxy group and a ketone functional group, which may contribute to its interactions with various biological targets. The following sections provide a comprehensive overview of the biological activity of this compound, including mechanisms of action, research findings, and potential applications in drug development.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes, receptors, and cellular pathways. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has been shown to inhibit the growth of various bacterial strains by disrupting essential metabolic processes.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially reducing cytokine production in immune cells.
  • Anticancer Properties : Research indicates that this compound could induce apoptosis in cancer cells, possibly through the activation of caspases and modulation of cell cycle regulators.

In Vitro Studies

A variety of in vitro studies have explored the biological effects of this compound:

Study FocusFindingsReference
Antimicrobial ActivityInhibition of Staphylococcus aureus growth; effective at concentrations >50 µg/mL.
Anti-inflammatory ActivityReduced TNF-alpha secretion in LPS-stimulated macrophages by 30% at 10 µM concentration.
Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 25 µM.

Case Studies

A notable case study involved the examination of the compound's effects on MCF-7 cells, where transcriptomic analysis revealed significant alterations in genes associated with cell cycle regulation and oxidative stress response after exposure to varying concentrations of the compound. This study highlighted the potential of this compound as a lead compound for further anticancer drug development.

Applications in Drug Discovery

Given its promising biological activities, this compound is being investigated as a candidate for drug development in several areas:

  • Antimicrobial Agents : Due to its effectiveness against resistant bacterial strains.
  • Anti-inflammatory Drugs : Potential use in managing chronic inflammatory conditions.
  • Oncology : As a possible therapeutic agent for specific types of cancer.

Q & A

Q. What are the standard synthetic routes for 1-(4-Methoxynaphthalen-1-yl)-2-methylpropan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation or modified Nencki reactions. For example, naphthalene derivatives are acylated using acetic acid or propionyl chloride in the presence of Lewis acids like ZnCl₂. A modified Nencki method involves refluxing 4-methoxynaphthalen-1-ol with glacial acetic acid and ZnCl₂, followed by methylation . Optimization strategies include:

  • Temperature control : Maintaining reflux conditions (100–120°C) to enhance reaction efficiency.
  • Catalyst loading : Adjusting ZnCl₂ ratios (1:1.2 molar equivalents) to minimize side products.
  • Solvent selection : Using ethanol or dichloromethane for improved solubility and yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Assigns methoxy (δ ~3.8–4.0 ppm) and carbonyl (δ ~200–210 ppm) groups. Aromatic protons in the naphthalene ring appear as multiplet signals (δ 6.8–8.5 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M]+ calcd for C₁₅H₁₆O₂: 244.1103) .
  • FT-IR : Identifies carbonyl stretching (~1680–1720 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What are the common derivatization pathways for this compound in organic synthesis?

Derivatives are synthesized via:

  • Oxidation : Forms sulfoxides or sulfones using mCPBA or H₂O₂ .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) yields secondary alcohols .
  • Condensation : Reacts with aldehydes (e.g., 4-hydroxybenzaldehyde) under basic conditions (KOH/ethanol) to form chalcone analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

Crystallographic challenges (e.g., twinning, disorder) are addressed using:

  • SHELX suite : Refinement with SHELXL for high-resolution data and twin resolution. For example, SHELXPRO interfaces with ORTEP-III for graphical representation of thermal ellipsoids .
  • Data validation : Cross-checking with CCDC databases and applying R-factor convergence criteria (R₁ < 0.05) .

Q. What strategies address conflicting biological activity data in different studies?

Discrepancies in antimicrobial or antioxidant assays may arise from:

  • Experimental design : Standardizing assay protocols (e.g., MIC values via broth microdilution).
  • Structural analogs : Comparing activity trends with chalcone or naphthoquinone derivatives to identify SAR patterns .
  • Toxicological profiling : Referencing in vitro cytotoxicity data (e.g., IC₅₀ in HepG2 cells) to contextualize bioactivity .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • DFT calculations : Modeling electrophilic aromatic substitution (Fukui indices) to predict regioselectivity in acylation .
  • MD simulations : Assessing solvent effects (e.g., ethanol vs. DMF) on reaction kinetics using Gaussian or ORCA software .

Q. How can enantioselective synthesis challenges be mitigated for chiral analogs?

  • Chiral auxiliaries : Using (R)- or (S)-BINOL ligands in asymmetric Friedel-Crafts reactions.
  • Kinetic resolution : Enzymatic catalysis (e.g., lipases) to separate enantiomers, as demonstrated in morpholine-derived analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Methoxynaphthalen-1-yl)-2-methylpropan-1-one
Reactant of Route 2
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1-(4-Methoxynaphthalen-1-yl)-2-methylpropan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.